Dibutyl oxalate

Overview

Description

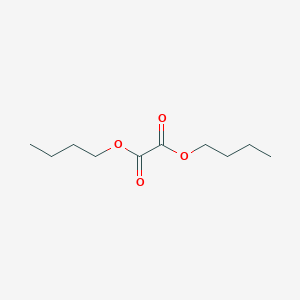

Dibutyl oxalate (CAS 2050-60-4), also known as di-$n$-butyl oxalate or ethanedioic acid dibutyl ester, is an aliphatic diester derived from oxalic acid and butanol. Its molecular formula is $ \text{C}{10}\text{H}{18}\text{O}_4 $, with a molecular weight of 202.25 g/mol. Key physical properties include a melting point of $-29^\circ\text{C}$, boiling point of $239-249^\circ\text{C}$, density of $0.98 \, \text{g/mL}$ at $25^\circ\text{C}$, and a refractive index of $1.423$ . It is a colorless, oily liquid with a faint aromatic odor, soluble in organic solvents like ethanol and ether but insoluble in water .

Preparation Methods

Catalytic Carbonylation of Carbon Monoxide and Butanol

The palladium-catalyzed carbonylation of carbon monoxide (CO) and butanol represents one of the most industrially viable methods for DBO production. This approach, pioneered by Fenton et al. , involves the reaction of CO, butanol (), and oxygen () in the presence of a - catalyst system under high-pressure conditions (60–80 kg/cm) . The overall reaction proceeds as:

4\text{H}9\text{OH} + \frac{1}{2}\text{O}2 \xrightarrow{\text{PdCl}2-\text{CuCl}2} (\text{COOC}4\text{H}9)2 + \text{H}_2\text{O}

Reaction Kinetics and Selectivity

Key studies reveal that the rate of oxalate formation () is first-order with respect to palladium concentration () and CO partial pressure ():

{\text{ox}} \propto [\text{Pd}]^{1.0} P{\text{CO}}^{1.0}

In contrast, the formation rates of byproducts like dibutyl carbonate () and carbon dioxide () remain independent of . Selectivity for DBO exceeds 80% at optimized conditions (80–90°C, /active carbon catalyst), while competing pathways generate <10% alkyl chlorides or ethers .

Table 1: Performance of Palladium Catalysts in Carbonylation

| Catalyst | Temperature (°C) | (kg/cm) | DBO Selectivity (%) | STY (g/L·h) |

|---|---|---|---|---|

| 90 | 60 | 78 | 12.4 | |

| 85 | 70 | 82 | 14.1 | |

| 80 | 80 | 89 | 18.9 | |

| Space-time yield. Data from . |

Industrial Implementation

A continuous stirred-tank reactor (CSTR) system (Fig. 1) achieves steady-state DBO production by co-feeding CO, , and a butanol/butyl nitrite () solution. Butyl nitrite regenerates in situ via:

4\text{H}9\text{OH} + 4\text{NO} + \text{O}2 \rightarrow 4\text{C}4\text{H}9\text{ONO} + 2\text{H}2\text{O}

This eliminates water accumulation, a major drawback of early batch processes . Catalyst longevity exceeds 1,000 hours, with deactivated reactivable via thermal treatment (200–400°C under ) .

Microwave-Assisted Esterification of Oxalic Acid

Esterification of oxalic acid () with butanol under microwave irradiation offers a solvent-free, energy-efficient alternative. A Chinese patent details the use of as a Lewis acid catalyst, achieving 89.1–93.6% esterification yields within 20–40 minutes. The reaction proceeds as:

4\text{H}9\text{OH} \xrightarrow{\text{FeCl}3\cdot6\text{H}2\text{O}, \Delta} (\text{COOC}4\text{H}9)2 + 2\text{H}2\text{O}

Optimization of Reaction Parameters

Microwave power (300–600 W) and catalyst loading (1.5–2.5 wt%) critically influence conversion rates. At 450 W and 2.0 wt% , the equilibrium shifts toward DBO due to rapid dielectric heating, reducing side reactions like etherification .

Table 2: Effect of Microwave Conditions on Esterification

Advantages Over Conventional Heating

Compared to sulfuric acid-catalyzed esterification (6–8 hours, 65–70% yield), microwave irradiation accelerates reaction kinetics by 10-fold while minimizing corrosion and waste . However, scalability challenges persist due to microwave cavity design limitations.

Transesterification of Dimethyl Oxalate

Transesterification with dimethyl oxalate () and butanol provides a phosgene-free route to DBO. Recent advancements utilize NaOH or KOH as homogeneous catalysts in tetrahydrofuran (THF) co-solvent systems . The reaction follows:

3\text{OOC-COOCH}3 + 2\text{C}4\text{H}9\text{OH} \xrightarrow{\text{NaOH, THF}} (\text{C}4\text{H}9\text{OOC})2 + 2\text{CH}3\text{OH}

Solvent and Base Effects

THF (1.1 vol%) enhances reactant miscibility, enabling 81% DBO yield at 40°C with 1.0 eq NaOH (Table 3). Excess base (>1.2 eq) promotes hydrolysis to oxalic acid, reducing yields to <60% .

Table 3: Transesterification Optimization

| Base | Equiv | Solvent (vol%) | Time (min) | Yield (%) |

|---|---|---|---|---|

| NaOH | 1.0 | THF (1.1) | 40 | 81 |

| KOH | 1.0 | THF (1.1) | 30 | 73 |

| NaOH | 1.2 | THF (1.0) | 35 | 59 |

| Data from . |

Comparative Analysis of Synthesis Routes

Table 4: Method Comparison for DBO Production

| Method | Catalyst | Temperature (°C) | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Carbonylation | 80–90 | 89 | High | Moderate (CO handling) | |

| Microwave Esterification | 150–180 | 93.6 | Medium | Low | |

| Transesterification | NaOH | 40 | 81 | Low | Low |

Carbonylation excels in large-scale production but requires stringent gas handling. Microwave esterification offers superior yields and green chemistry benefits, while transesterification suits lab-scale synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

Dibutyl oxalate undergoes hydrolysis under acidic or basic conditions, yielding oxalic acid and butanol.

Acid-Catalyzed Hydrolysis

In acidic environments (e.g., H₂SO₄), the ester bonds cleave to form oxalic acid and butanol:

This reaction is reversible and favored by excess water .

Base-Catalyzed Hydrolysis

Under alkaline conditions (e.g., NaOH or KOH), hydrolysis proceeds irreversibly to form oxalate salts:

A study using 20% aqueous NaOH with THF as a co-solvent achieved 90% conversion to sodium hydrogen oxalate within 20 minutes at ambient temperature .

| Condition | Co-Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 1.0 M NaOH (20% vol) | THF | 20 | 90 |

| 1.0 M NaOH (30% vol) | THF | 30 | 92 |

Reduction Reactions

This compound can be reduced to glycolic acid derivatives using strong reducing agents:

Lithium aluminum hydride (LiAlH₄) is typically employed, with yields dependent on reaction time and solvent polarity .

Substitution Reactions

The ester groups react with nucleophiles (e.g., amines, alcohols) to form substituted products:

Transesterification

With excess alcohols (R-OH), this compound undergoes transesterification:

For example, using methanol and acid catalysis, dimethyl oxalate forms in >85% yield .

Ammonolysis

Ammonia or amines replace ester groups to generate oxalamides:

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into CO₂ and butene:

This reaction is utilized industrially for gas-phase synthesis of esters .

Biodegradation

Microbial degradation by fungi like Aspergillus flavus cleaves ester bonds via enzymatic hydrolysis:

A study reported 99.34% degradation of this compound (100 mg/L) within 5 days under aerobic conditions .

| Parameter | Value |

|---|---|

| Initial DBP concentration | 100 mg/L |

| Degradation rate | 98.28 mg/L/day |

| Final concentration | 0.66 mg/L (5th day) |

Oxidation Reactions

Oxidizing agents (e.g., KMnO₄) convert this compound to carbon dioxide and water:

This reaction is exothermic and employed in waste treatment .

Key Industrial Applications

Reaction data and mechanisms are corroborated by spectroscopic (GC-MS, NMR) and chromatographic analyses .

Scientific Research Applications

Industrial Applications

- Solvent in Chemical Processes :

- Plasticizer :

- Textile and Wood Industry :

- Pharmaceuticals :

- Agricultural Chemicals :

Environmental Applications

This compound has been recognized for its potential in green chemistry practices. Its use aligns with sustainable development goals by minimizing harmful chemical waste and promoting safer chemical processes. For instance, it can serve as a biodegradable alternative in various applications, reducing environmental impact compared to traditional solvents .

Case Studies

- Use in Diesel Fuel Additives :

- Biodegradation Studies :

Mechanism of Action

The mechanism of action of dibutyl oxalate in chemical synthesis involves its reaction with other compounds to form new products. As a plasticizer, this compound interacts with polymer chains, increasing their flexibility and reducing brittleness. In biochemical assays, this compound can participate in reactions involving oxalate metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

To contextualize dibutyl oxalate, we compare it structurally and functionally with analogous esters, including other oxalate esters (diethyl oxalate), aliphatic diesters (dibutyl sebacate, dibutyl adipate), and phthalate esters (dibutyl phthalate).

Structural and Physical Properties

Key Observations :

- Chain Length Impact : Longer alkyl chains (e.g., dibutyl sebacate) increase molecular weight and boiling point but reduce biodegradability .

- Water Solubility : Shorter chains (diethyl oxalate) enhance slight water solubility compared to dibutyl derivatives .

Environmental and Toxicological Profiles

Key Observations :

Biological Activity

Dibutyl oxalate (DBO) is an organic compound with the chemical formula . It is a diester of oxalic acid and butanol, and its biological activity has garnered interest due to its potential applications in various fields, including pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential therapeutic effects.

This compound is characterized by the presence of two butyl groups attached to the oxalate moiety. Its structure can be represented as follows:

This compound is typically used as a solvent and plasticizer. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Acute Toxicity

This compound exhibits low acute toxicity. Studies indicate that it has minimal skin, eye, and respiratory irritant effects in animal models. The NOAEL (No Observed Adverse Effect Level) for repeat dose toxicity is reported to be 152 mg/kg body weight per day, while the LOAEL (Lowest Observed Adverse Effect Level) is 752 mg/kg body weight per day based on changes in hematological parameters and organ weights observed in rats over a three-month period .

Chronic Exposure

Chronic exposure studies have shown that this compound can lead to significant physiological changes. In a study involving rats fed varying concentrations of this compound for 13 weeks, results indicated a decrease in male body weights at higher doses (starting at 10,000 ppm), along with increased liver and kidney weights . Histopathological evaluations revealed hepatic lesions and testicular damage at elevated exposure levels.

Metabolism and Biotransformation

This compound undergoes hydrolysis in biological systems, primarily converting into monobutyl oxalate (MBP) through enzymatic action. Research demonstrates that liver microsomes from various species, including humans, can effectively hydrolyze this compound to MBP . This metabolic pathway is crucial as MBP is often monitored as a urinary metabolite in studies assessing this compound exposure.

Structure-Activity Relationship (SAR)

Recent studies have explored the structure-activity relationship of this compound derivatives. These investigations have identified potential antitumor activities associated with certain analogs of this compound. For instance, compounds derived from this compound have shown promise in inhibiting specific cancer cell lines, suggesting that modifications to the oxalate structure may enhance biological efficacy .

Case Studies

- Chronic Exposure Case Report : A case study highlighted chronic exposure to this compound leading to increased urinary levels of MBP in a patient using a medication containing this compound. The patient exhibited symptoms such as nausea and irritation but recovered fully after discontinuation of exposure .

- Occupational Exposure : In another report, workers exposed to this compound above allowable concentration limits experienced symptoms including nausea and eye irritation. This underscores the need for monitoring occupational exposure levels to prevent adverse health effects .

Summary of Findings

| Parameter | Value/Observation |

|---|---|

| Chemical Formula | |

| NOAEL | 152 mg/kg bw/day |

| LOAEL | 752 mg/kg bw/day |

| Acute Toxicity | Low; minimal irritant effects |

| Chronic Effects | Weight loss, organ enlargement at high doses |

| Metabolite | Monobutyl phthalate (MBP) |

| Potential Therapeutic Use | Antitumor activity in certain derivatives |

Q & A

Q. Basic: What are the optimal synthetic routes for dibutyl oxalate, and how can purity be validated?

Methodological Answer:

this compound is synthesized via esterification of oxalic acid with butanol, typically catalyzed by concentrated sulfuric acid or p-toluenesulfonic acid. Key steps include:

- Refluxing at 120–140°C for 4–6 hours under anhydrous conditions to drive esterification .

- Purification via fractional distillation (boiling point: 239–240°C) or recrystallization in non-polar solvents to remove unreacted acids/alcohols .

- Characterization using GC-MS for purity (>98%) and NMR (¹H/¹³C) to confirm ester bond formation .

Q. Advanced: How can molecular interactions between this compound and organic solvents be quantified in binary mixtures?

Methodological Answer:

Interactions are studied using:

- Density and viscosity measurements across temperatures (e.g., 303–313 K) to calculate excess molar volume () and viscosity deviations (), revealing dispersion forces or dipole-dipole interactions .

- Ultrasonic speed analysis to derive excess isentropic compressibility (), indicating structural changes in mixtures .

- Statistical associating fluid theory (SAFT) models to correlate experimental data with thermodynamic predictions .

Q. Basic: What spectroscopic techniques are standard for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester linkage) confirm ester groups .

- ¹H NMR : Signals at δ 0.9–1.7 ppm (butyl chain CH₂/CH₃) and δ 4.2–4.4 ppm (ester OCH₂) .

- GC-MS : Molecular ion peak at m/z 202 (C₁₀H₁₈O₄⁺) with fragmentation patterns matching butyl chains .

Q. Advanced: How can contradictions in solubility data for this compound across studies be resolved?

Methodological Answer:

- Controlled solvent polarity studies : Systematically test solubility in hydrocarbons (low polarity) vs. ketones (high polarity) to isolate polarity effects .

- Temperature-dependent assays : Measure solubility at 25°C vs. 40°C to assess entropy-driven discrepancies .

- Standardized protocols : Adopt IUPAC guidelines for solvent purity (≥99.5%) and equilibration times (>24 hr) to minimize variability .

Q. Advanced: What experimental designs assess this compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC for oxalic acid or butanol byproducts .

- Light exposure studies : Use UV/Vis spectroscopy to track photodegradation kinetics under UV-A/B wavelengths .

- Arrhenius modeling : Predict shelf life by extrapolating degradation rates from high-temperature data .

Q. Basic: How is this compound’s role as a chelating agent evaluated in complex matrices?

Methodological Answer:

- Titration with metal ions : Use EDTA displacement assays to quantify binding affinity (e.g., with Ca²⁺ or Fe³⁺) .

- UV-Vis spectroscopy : Monitor shifts in metal-ligand charge transfer bands (e.g., Fe³⁺-oxalate complexes at ~300 nm) .

- Chromatographic separation : Employ ion chromatography to isolate and quantify metal-oxalate complexes .

Q. Advanced: What strategies identify microbial degradation pathways of this compound?

Methodological Answer:

- In vitro models : Incubate with Lactobacillus spp. or Bifidobacterium strains, measuring oxalate degradation via HPLC .

- Metabolomic profiling : Use LC-MS/MS to detect intermediates like glyoxylate or formate, mapping metabolic pathways .

- Gene expression analysis : Apply qPCR to quantify oxalate decarboxylase (oxc) or formyl-CoA transferase (frc) genes in microbial consortia .

Q. Basic: How to validate this compound’s purity using chromatographic methods?

Methodological Answer:

- Gas Chromatography (GC) : Use a polar column (e.g., DB-WAX) with FID detection; retention time ~8–10 min .

- HPLC : C18 column with mobile phase (acetonitrile:water = 70:30), monitoring at 210 nm for ester absorption .

- Calibration curves : Compare peak areas against certified reference standards (≥99% purity) .

Properties

IUPAC Name |

dibutyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRZOJADNVOXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041916 | |

| Record name | Dibutyl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with a butyl-like odor; [Acros Organics MSDS], Liquid | |

| Record name | Dibutyl oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oxalic acid dibutyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

241.00 °C. @ 760.00 mm Hg | |

| Record name | Oxalic acid dibutyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.09 [mmHg] | |

| Record name | Dibutyl oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2050-60-4 | |

| Record name | Dibutyl oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioic acid, 1,2-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18C168OWC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxalic acid dibutyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-29 °C | |

| Record name | Oxalic acid dibutyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.